(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol
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Overview
Description
(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is characterized by a spirocyclic structure, which includes a benzyl group and a hydroxymethyl group attached to a nitrogen-containing azaspiro ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol typically involves the reaction of a benzylamine derivative with a cyclic ketone under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for (2-Benzyl-2-azaspiro[4 the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments made to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Secondary amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Shares a similar spirocyclic structure but with different substituents.
2-Benzyl-2-azaspiro[4.4]nonane: Lacks the hydroxymethyl group present in (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.
Uniqueness
This compound is unique due to its combination of a benzyl group and a hydroxymethyl group within a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2-benzyl-2-azaspiro[4.4]nonan-9-yl)methanol |
InChI |
InChI=1S/C16H23NO/c18-12-15-7-4-8-16(15)9-10-17(13-16)11-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2 |
InChI Key |
RGBDVMIZXARMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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